molecular formula C28H26N4O4 B2805878 7-(3-(4-异丙氧基苯基)-1,2,4-噁二唑-5-基)-3-(3-苯基丙基)喹唑啉-2,4(1H,3H)-二酮 CAS No. 1359176-17-2

7-(3-(4-异丙氧基苯基)-1,2,4-噁二唑-5-基)-3-(3-苯基丙基)喹唑啉-2,4(1H,3H)-二酮

货号 B2805878
CAS 编号: 1359176-17-2
分子量: 482.54
InChI 键: AASFJKHJMUMAOP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H26N4O4 and its molecular weight is 482.54. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗肿瘤活性

一项关于新型生物活性 1,2,4-恶二唑天然产物类似物的合成和表征的研究,包括具有 N-苯基马来酰亚胺和 N-苯基琥珀酰亚胺部分的化合物,表明对一组 11 条细胞系具有体外抗肿瘤活性,一种化合物表现出有效的抑制浓度值 Maftei 等人,2013 年

抗菌活性

另一项研究合成了 3-[5-(4-取代)苯基-1,3,4-恶二唑-2yl]-2-苯乙烯喹唑啉-4(3H)-酮,并筛选了其抗菌和抗真菌活性,结果表明在 4(3H)喹唑啉酮的第二个位置引入苯乙烯部分可轻微增加生物活性,显示出比抗真菌活性更好的抗菌活性 Gupta 等人,2008 年

除草剂活性

最近发现的新型吡唑-喹唑啉-2,4-二酮杂化物作为 4-羟基苯基丙酮酸双加氧酶 (HPPD) 抑制剂,对 AtHPPD 表现出优异的效力,具有显着的除草剂活性,突出了对耐药杂草的控制潜力 He 等人,2020 年

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-hydroxyquinazoline-2,4(1H,3H)-dione, which is then converted to the second intermediate, 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione, by reaction with 3-phenylpropyl bromide. The final product is obtained by coupling the second intermediate with 3-(4-isopropoxyphenyl)prop-2-yn-1-ol using a palladium-catalyzed coupling reaction.", "Starting Materials": [ "2,4-dichloroquinazoline", "4-isopropoxybenzohydrazide", "potassium carbonate", "copper(I) iodide", "3-phenylpropyl bromide", "3-(4-isopropoxyphenyl)prop-2-yn-1-ol", "palladium(II) acetate", "triethylamine", "N,N-dimethylformamide", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-hydroxyquinazoline-2,4(1H,3H)-dione by reaction of 2,4-dichloroquinazoline with 4-isopropoxybenzohydrazide in the presence of potassium carbonate and copper(I) iodide in N,N-dimethylformamide at 120°C for 24 hours.", "Step 2: Conversion of the first intermediate to 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione by reaction with 3-phenylpropyl bromide in the presence of potassium carbonate and copper(I) iodide in N,N-dimethylformamide at 120°C for 24 hours.", "Step 3: Coupling of the second intermediate with 3-(4-isopropoxyphenyl)prop-2-yn-1-ol using a palladium-catalyzed coupling reaction in the presence of triethylamine, palladium(II) acetate, and acetic acid in ethyl acetate at room temperature for 24 hours.", "Step 4: Purification of the final product by column chromatography using ethyl acetate and water as eluents." ] }

CAS 编号

1359176-17-2

产品名称

7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione

分子式

C28H26N4O4

分子量

482.54

IUPAC 名称

3-(3-phenylpropyl)-7-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C28H26N4O4/c1-18(2)35-22-13-10-20(11-14-22)25-30-26(36-31-25)21-12-15-23-24(17-21)29-28(34)32(27(23)33)16-6-9-19-7-4-3-5-8-19/h3-5,7-8,10-15,17-18H,6,9,16H2,1-2H3,(H,29,34)

InChI 键

AASFJKHJMUMAOP-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCCC5=CC=CC=C5

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。